![molecular formula C11H13ClO3 B2533829 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde CAS No. 428847-03-4](/img/structure/B2533829.png)
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 228.672 Da and the monoisotopic mass is 228.055328 Da .Physical And Chemical Properties Analysis
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Rijal, Haryadi, & Anwar (2022) focused on the synthesis of derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde. This compound was tested for its antioxidant activities using the DPPH method, demonstrating its potential use in antioxidant applications.
Solubility and Activity Coefficient Studies
Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a temperature range of 280 to 363 K. This research provides insights into the solubility properties of related compounds in water, which is crucial for various chemical processes and applications (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Ruthenium-mediated Syntheses
Otterlo, Pathak, & Koning (2003) described the use of ruthenium-mediated isomerization and ring-closing metathesis for converting simple substrates like 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles. This showcases the compound's utility in complex organic syntheses (Otterlo, Pathak, & Koning, 2003).
UV-Induced Isomerization and Photochemistry
Research by Ildiz, Konarska, & Fausto (2019) on 3-chloro-4-methoxybenzaldehyde involved investigating its conformational isomerization and photochemistry under UV light in cryogenic matrices. This study highlights its potential applications in photochemistry and materials science (Ildiz, Konarska, & Fausto, 2019).
Synthesis of Benzazocines
Panayides et al. (2007) synthesized various benzazocine derivatives from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, utilizing ring-closing metathesis as a key step. This indicates the compound's role in the synthesis of complex organic molecules, potentially useful in pharmaceutical research (Panayides et al., 2007).
Safety and Hazards
While specific safety and hazard information for 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is not available, related compounds have been noted to have certain hazards. For example, 3-Chloro-4-hydroxy-5-methoxybenzaldehyde has hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .
properties
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAUTANCTWVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde |
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